molecular formula C22H20FNO5 B11636359 methyl (4Z)-4-(2,4-dimethoxybenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-4-(2,4-dimethoxybenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11636359
M. Wt: 397.4 g/mol
InChI Key: NNNRLTWDTYVNSQ-WJDWOHSUSA-N
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Description

Methyl (4Z)-4-(2,4-dimethoxybenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic organic compound. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z)-4-(2,4-dimethoxybenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by condensation reactions, cyclization, and functional group modifications. Common reagents used in these reactions include aldehydes, ketones, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl (4Z)-4-(2,4-dimethoxybenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

    Condensation: Formation of larger molecules with the elimination of small molecules like water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (4Z)-4-(2,4-dimethoxybenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (4Z)-4-(2,4-dimethoxybenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4Z)-4-(benzylidene)-1-phenyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
  • Methyl (4Z)-4-(4-methoxybenzylidene)-1-(4-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Uniqueness

Methyl (4Z)-4-(2,4-dimethoxybenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C22H20FNO5

Molecular Weight

397.4 g/mol

IUPAC Name

methyl (4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-1-(2-fluorophenyl)-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C22H20FNO5/c1-13-20(22(26)29-4)16(11-14-9-10-15(27-2)12-19(14)28-3)21(25)24(13)18-8-6-5-7-17(18)23/h5-12H,1-4H3/b16-11-

InChI Key

NNNRLTWDTYVNSQ-WJDWOHSUSA-N

Isomeric SMILES

CC1=C(/C(=C/C2=C(C=C(C=C2)OC)OC)/C(=O)N1C3=CC=CC=C3F)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=C(C=C(C=C2)OC)OC)C(=O)N1C3=CC=CC=C3F)C(=O)OC

Origin of Product

United States

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